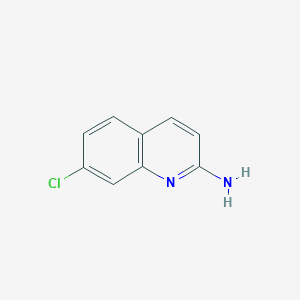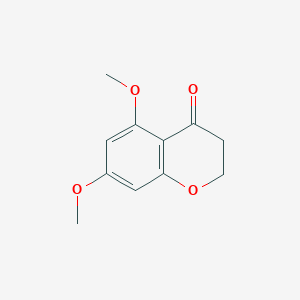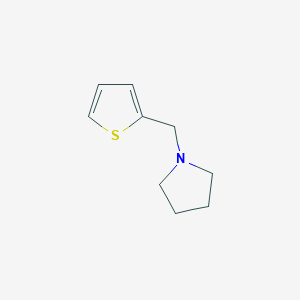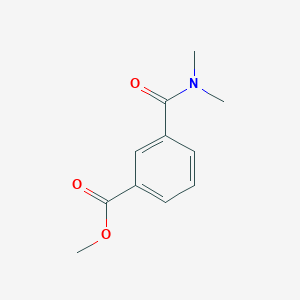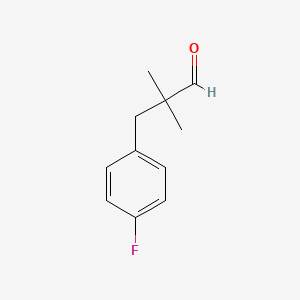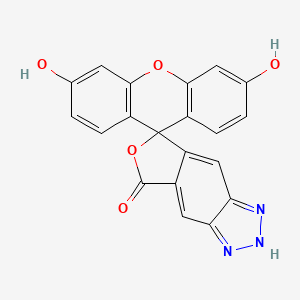
4,5-Diaminofluorescein triazole
Overview
Description
4,5-Diaminofluorescein triazole (DAF-2T) is a fluorescent detector for nitric oxide (NO) in cells and tissues . It is widely used due to its sensitivity, non-cytotoxicity, and specificity . In the presence of oxygen, NO and NO-related reactive nitrogen species nitrosate 4,5-diaminofluorescein to yield the highly fluorescent DAF-2 triazole .
Molecular Structure Analysis
The molecular structure of 4,5-Diaminofluorescein triazole is C20H11N3O5 . The structure can be found in the PubChem database .
Physical And Chemical Properties Analysis
4,5-Diaminofluorescein triazole is a brown to black solid . It has a molecular weight of 362.34 and a chemical formula of C20H14N2O5 . It is soluble in DMSO .
Scientific Research Applications
Nitric Oxide Detection and Imaging
4,5-Diaminofluorescein triazole is widely used for the detection and imaging of nitric oxide (NO) due to its sensitivity, non-cytotoxicity, and specificity. In the presence of oxygen, NO and NO-related reactive nitrogen species nitrosate 4,5-diaminofluorescein to yield the highly fluorescent DAF-2 triazole (DAF-2T) .
Measurement of NO in Human Endothelial Cells
The compound has been applied to measure low levels of nitric oxide as released from human endothelial cells in vitro, providing a reliable method for studying NO’s physiological and pathological roles .
Interference with NO Measurements
Research has shown that 4,5-Diaminofluorescein can react with dehydroascorbic acid and ascorbic acid, which is an important consideration when measuring NO to avoid inaccurate results .
Pharmacological Applications
Triazoles and their derivatives, including 4,5-Diaminofluorescein triazole, have significant biological properties. They exhibit antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mechanism of Action
Target of Action
4,5-Diaminofluorescein triazole, also known as 3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one, primarily targets nitric oxide (NO) in cells and tissues . Nitric oxide plays a crucial role in various biological functions in the cardiovascular system, the central and peripheral nervous system, the reproductive system, and the immune system .
Mode of Action
In the presence of oxygen, NO and NO-related reactive nitrogen species nitrosate 4,5-diaminofluorescein to yield the highly fluorescent 4,5-Diaminofluorescein triazole .
Biochemical Pathways
The reactions of 4,5-Diaminofluorescein with DHA and AA are particularly significant because DHA and AA often colocalize with nitric-oxide synthase in the central nervous, cardiovascular, and immune systems . This indicates the importance of understanding this chemistry. NO is normally generated via an enzymatically regulated pathway with the conversion of L-arginine to citrulline by a family of at least three distinct nitric-oxide synthase (NOS) enzymes .
Pharmacokinetics
Its solubility in dmso is known , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 4,5-Diaminofluorescein triazole is the production of a highly fluorescent compound that can be used for the detection and imaging of NO in cells and tissues . This fluorescence allows for the visualization and quantification of NO, providing a useful tool for studying the role of NO in various biological processes .
Action Environment
The action of 4,5-Diaminofluorescein triazole can be influenced by the presence of other compounds in the environment. For example, the presence of DHA and AA can affect the formation of the fluorescent product . . Therefore, the cellular environment and the presence of other compounds can significantly influence the action, efficacy, and stability of 4,5-Diaminofluorescein triazole.
properties
IUPAC Name |
3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O5/c24-9-1-3-12-17(5-9)27-18-6-10(25)2-4-13(18)20(12)14-8-16-15(21-23-22-16)7-11(14)19(26)28-20/h1-8,24-25H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQDGLGMJJDMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=CC6=NNN=C6C=C5C(=O)O4)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diaminofluorescein triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4,5-diaminofluorescein diacetate (DAF-2 DA) enable the visualization of nitric oxide (NO) production in neuronal tissues?
A1: DAF-2 DA is a cell-permeable fluorescent probe that reacts with nitric oxide (NO) to form the fluorescent product, DAF-2T. This reaction allows researchers to visualize NO production within cells and tissues. The study confirmed the formation of DAF-2T from DAF-2 DA in tissues and cells using both capillary electrophoresis and mass spectrometry. []
Q2: What distinct patterns of fluorescence were observed in Aplysia neurons loaded with DAF-2 DA, and what do these patterns suggest about NO production within these neurons?
A2: The study observed three distinct patterns of fluorescence in neurons exposed to DAF-2 DA:
- Uniform fluorescence: This pattern was observed in neurons located in regions of the Aplysia cerebral ganglion previously identified as positive for nitric oxide synthase (NOS). This suggests widespread NO production in these neurons. []
- Intracellular fluorescent puncta: Observed in buccal neurons, these puncta (1.5 ± 0.7 µm in diameter) increased in number with L-arginine (NOS substrate) preincubation and disappeared with L-NAME (NOS inhibitor) pre-exposure. This strongly suggests localized, NOS-dependent NO production at these intracellular sites. []
- Surface fluorescent puncta: Observed on the surface of R2 neurons and at the terminals of cultured bag cell neurons. Interestingly, the fluorescence in these locations was not affected by L-arginine or L-NAME, suggesting a source of fluorescence distinct from NOS-dependent NO production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




